![molecular formula C15H24BN3O2 B596223 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine CAS No. 1309981-38-1](/img/structure/B596223.png)
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
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Overview
Description
The compound “1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine” is a chemical compound. It contains a piperazine ring, which is a heterocyclic amine, attached to a pyridine ring through a boronate ester linkage . The boronate ester part of the molecule is derived from 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
The synthesis of such compounds typically involves borylation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using computational methods such as Density Functional Theory (DFT). For instance, the B3LYP/6-311G (2d, p) method can be used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined experimentally or predicted computationally. For instance, the refractive index, boiling point, and density of the compound can be measured . The compound is also known to be moisture sensitive .Scientific Research Applications
Borylation Reactions
This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration Reactions
It can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Coupling Reactions
This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Organic Synthesis
In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Drug Application Research
Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs. In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions .
Safety and Hazards
The compound may be considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation and is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3, Water-react 2 . It should be stored away from oxidizing agents and ignition sources .
Future Directions
Mechanism of Action
Target of Action
The compound contains a tetramethyl-1,3,2-dioxaborolane group, which is known to be involved in various chemical reactions such as borylation , hydroboration , and coupling with aryl iodides .
Mode of Action
For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts , and couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
properties
IUPAC Name |
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-13(18-12)19-10-8-17-9-11-19/h5-7,17H,8-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMFZLYCHPGXEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671333 |
Source
|
Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1309981-38-1 |
Source
|
Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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